DOTA-PEG3-C2-azide is a complex compound that integrates three significant functional groups: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), polyethylene glycol (PEG), and azide (-N3). This compound is recognized for its versatility in various scientific applications, particularly in diagnostic imaging, cancer therapy, and drug delivery systems. The combination of these functional groups enhances the compound's solubility and reactivity, making it suitable for bioconjugation and click chemistry reactions.
DOTA-PEG3-C2-azide is synthesized through several chemical processes involving the reaction of DOTA with PEG derivatives and subsequent azide functionalization. It is commercially available from various suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and synthesis methods .
DOTA-PEG3-C2-azide is classified as a bioconjugate linker due to its ability to facilitate the attachment of therapeutic agents or imaging probes to biomolecules. It falls under the category of metal chelating agents owing to the presence of the DOTA moiety, which is widely used in radiopharmaceutical applications .
The synthesis of DOTA-PEG3-C2-azide involves several key steps:
The synthesis can be performed using solid-phase techniques to enhance purity and yield. Automated synthesizers are often employed in industrial settings to scale up production while maintaining high quality .
The molecular formula of DOTA-PEG3-C2-azide is , with a molecular weight of approximately 604.66 g/mol. The structural representation includes a central DOTA unit linked to a PEG chain and terminated with an azide group.
DOTA-PEG3-C2-azide can undergo several types of chemical reactions:
Common reagents for these reactions include sodium azide for substitution and lithium aluminum hydride for reduction. The reactions are typically conducted in polar aprotic solvents like acetonitrile or dimethyl sulfoxide .
The mechanism of action for DOTA-PEG3-C2-azide involves its functional groups working synergistically:
DOTA-PEG3-C2-azide is typically a white to off-white solid at room temperature. Its solubility in water is significantly enhanced due to the presence of the polyethylene glycol moiety.
The compound exhibits stability under physiological conditions due to the robust nature of the DOTA metal complexes it forms. Its reactivity profile allows it to participate in various chemical transformations relevant for bioconjugation applications .
DOTA-PEG3-C2-azide has numerous applications across different scientific fields:
The development of bifunctional chelators represents a cornerstone in radiopharmaceutical chemistry, bridging inorganic coordination chemistry and biological targeting. Among macrocyclic chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) stands as a paradigmatic scaffold due to its exceptional thermodynamic stability and kinetic inertness when complexing radiometals. This 12-membered tetraaza ring with four pendant acetate arms forms octadentate complexes with a wide range of diagnostically and therapeutically relevant metal ions, including Ga³⁺, In³⁺, Lu³⁺, and Re⁺/ [3] . Unlike acyclic alternatives (e.g., DTPA), DOTA's preorganized structure confers superior resistance to acid-catalyzed dissociation and transchelation in biological environments—a critical attribute for minimizing off-target radionuclide release [7] [10].
The evolution toward multifunctional DOTA derivatives addresses limitations in native DOTA's hydrophilicity and conjugation flexibility. DOTA-PEG3-C2-azide exemplifies this progression by integrating:
This molecular architecture retains DOTA's high-affinity metal binding (log K ~ 25–30 for Ga³⁺) while enabling site-specific bioconjugation under physiologically benign conditions. The PEG3 linker serves as a critical bridge, spatially separating the chelator from the targeting vector to preserve both metal-binding integrity and biomolecular recognition [4] .
Table 1: Comparative Properties of DOTA-Based Bifunctional Chelators
| Compound | Molecular Weight (g/mol) | Chelator | Linker Type | Conjugation Handle | Key Applications |
|---|---|---|---|---|---|
| DOTA | 404.4 | DOTA | None | Carboxylates | MRI/PET agents |
| DOTA-NHS ester | 525.5 | DOTA | None | NHS ester | Antibody labeling |
| DOTA-PEG3-C2-azide | 604.7 | DOTA | PEG3 + C2 alkyl | Azide | Click chemistry conjugates |
| DOTA-(t-butyl)₃-PEG5-azide | ~800 | DOTA | PEG5 | Azide | Improved solubility |
Polyethylene glycol (PEG) spacers serve as molecular "buffer zones" that critically enhance the pharmacokinetic performance of chelator-biomolecule conjugates. In DOTA-PEG3-C2-azide, the triethylene glycol (PEG3) unit—comprising three repeating -CH₂CH₂O- moieties—confers three key advantages:
The C2 alkyl bridge (ethyl group) between PEG3 and the azide terminus provides chemical stability while maintaining bio-orthogonality. This contrasts with ester-linked azides, which may hydrolyze in serum. For radiometal complexes, the PEG spacer additionally minimizes radiolysis-induced damage by separating the radiation source from sensitive biomolecular structures [1] [4].
Table 2: Impact of PEG Chain Length on Bioconjugate Properties
| Linker Type | Chain Length (Atoms) | Hydrodynamic Radius (Å) | Solubility Enhancement | Steric Shielding | Ideal Application |
|---|---|---|---|---|---|
| None (direct conjugation) | 0 | 0 | Low | Low | Small molecules |
| PEG3 | 11 | 4.2 | Moderate | Moderate | Peptides, oligonucleotides |
| PEG12 | 38 | 10.5 | High | High | Antibodies, proteins |
| PEG24 | 74 | 18.3 | Very high | Very high | Nanoparticles |
The terminal azide group (-N₃) in DOTA-PEG3-C2-azide enables selective, catalyst-driven conjugation via bio-orthogonal "click" reactions—processes that proceed efficiently in biological milieus without interfering with native functionalities. Two primary mechanisms dominate:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
The azide's small molecular footprint (≈ 3.5 Å) and absence in mammalian systems ensure minimal perturbation of biomolecular function. Upon conjugation, the triazole linkage formed exhibits exceptional stability (biological half-life >100 days) and moderate polarity, avoiding hydrophobic trap effects in excretion pathways. This contrasts with maleimide-thiol conjugates, which suffer from plasma instability via retro-Michael reactions [4] [10].
In radiopharmaceutical practice, DOTA-PEG3-C2-azide enables a modular radiolabeling strategy:
Table 3: Bio-Orthogonal Conjugation Techniques Enabled by DOTA-PEG3-C2-Azide
| Conjugation Method | Reaction Partner | Conditions | Time | Yield | Advantages |
|---|---|---|---|---|---|
| CuAAC | Terminal alkyne | Cu(I), RT, aqueous buffer | 5–30 min | >95% | Fast kinetics |
| SPAAC | DBCO | No catalyst, pH 7.4, 37°C | 30–120 min | 85–95% | No copper, in vivo compatible |
| Photoclick | Tetrazole | UV light (302 nm) | 1–5 min | 70–85% | Spatiotemporal control |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7